REACTION_SMILES
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[C:6](=[O:7])([OH:8])[CH:9]1[O:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]2[CH2:17][CH2:18]1.[CH3:19][OH:20].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[C:6]([O:7][CH3:19])(=[O:8])[CH:9]1[O:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]2[CH2:17][CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CCc2ccccc2O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)C1CCc2ccccc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |